1-(4-Bromophenyl)hexan-1-ol
Description
1-(4-Bromophenyl)hexan-1-ol is a brominated aromatic alcohol characterized by a six-carbon aliphatic chain terminated by a hydroxyl group and a para-bromophenyl substituent. Brominated aromatic alcohols are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, where substituent effects and chain length modulate reactivity and biological activity .
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12,14H,2-5H2,1H3 |
InChI Key |
HKDUDKMREMRFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Bromophenyl)hexan-1-ol with structurally related compounds, focusing on substituent effects, chain length, functional groups, and safety profiles.
Substituent Effects on Aromatic Alcohols
The presence of a bromine atom at the para position of the phenyl ring significantly influences electronic and steric properties. For example:
- 1-(4-Bromophenyl)propan-1-ol (C₉H₁₁BrO, MW 215.09) exhibits a shorter aliphatic chain (3 carbons) compared to the target compound (6 carbons). This difference impacts solubility and boiling points, with longer chains generally increasing hydrophobicity .
- 1-(4-Methoxyphenyl)ethanone (C₉H₁₀O₂, MW 150.18) demonstrates that electron-donating groups (e.g., methoxy) reduce electrophilicity at the carbonyl compared to electron-withdrawing bromine in bromophenyl derivatives. This contrast affects reactivity in nucleophilic additions or reductions .
Chain Length and Functional Group Variations
Key Observations:
- Hexan-1-ol’s safety profile (neurotoxicity) suggests similar risks for brominated analogs, though bromine may alter toxicity .
- Functional Groups: Alcohols (e.g., 1-(4-Bromophenyl)propan-1-ol) are more polar than ketones (e.g., 1-(4-Bromophenyl)ethanone), affecting solubility and reactivity. Ketones undergo nucleophilic additions, while alcohols participate in esterification or oxidation .
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